molecular formula C18H14O7 B094987 1,6,8-Trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid CAS No. 15979-76-7

1,6,8-Trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid

Cat. No.: B094987
CAS No.: 15979-76-7
M. Wt: 342.3 g/mol
InChI Key: WXABTHKLBMVHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6,8-Trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid is a natural product found in Tropiometra afra and Ptilometra australis with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Carminic Acid : Research on the synthesis of carminic acid, a closely related compound to the one , has been detailed. It involves selective C-glycosylation and various chemical reactions to achieve the synthesis of the final product, which is a significant contribution to the study of anthracene derivatives (Allevi et al., 1998).

  • Biomimetic Synthesis of Dihydroxyanthraquinones : A study on the intramolecular condensation of certain derivatives under specific conditions, leading to the synthesis of dihydroxyanthraquinones, demonstrates the versatility of anthracene-based compounds in synthetic chemistry (Uno et al., 2001).

  • Synthesis and Structure of Metal Complexes : Research involving the synthesis and characterization of metal–organic complexes with anthracene-based ligands explores the potential applications of such compounds in the field of coordination chemistry and materials science (Wang et al., 2015).

Biological and Pharmacological Aspects

  • Biological Activity of Anthracene Derivatives : A study focusing on the synthesis and biological activity of novel carboxylic and hydroxamic acids based on dihydroxyanthracenone evaluated their potential as enzyme inhibitors and antiproliferative agents, revealing the biological significance of these compounds (Müller & Prinz, 1997).

  • Redox Behavior of Hydroxyanthracenediones : The study of the redox response of hydroxyanthracenediones under varying conditions provides insights into the electrochemical properties of these compounds, which could have implications in the development of sensors and other analytical tools (Ahmad et al., 2015).

Photophysical Properties

  • Excited-State Properties of Anthracene Derivatives : A systematic investigation into the photophysical properties of anthracene-dicarboxylic acids, including absorption and emission spectroscopy, highlights the potential applications of these compounds in optoelectronics and photonics (Rowe et al., 2017).

Properties

CAS No.

15979-76-7

Molecular Formula

C18H14O7

Molecular Weight

342.3 g/mol

IUPAC Name

1,6,8-trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid

InChI

InChI=1S/C18H14O7/c1-2-3-7-4-9-14(16(22)12(7)18(24)25)17(23)13-10(15(9)21)5-8(19)6-11(13)20/h4-6,19-20,22H,2-3H2,1H3,(H,24,25)

InChI Key

WXABTHKLBMVHEY-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

Canonical SMILES

CCCC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6,8-Trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid
Reactant of Route 2
1,6,8-Trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid
Reactant of Route 3
1,6,8-Trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid
Reactant of Route 4
1,6,8-Trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid
Reactant of Route 5
1,6,8-Trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1,6,8-Trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid

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